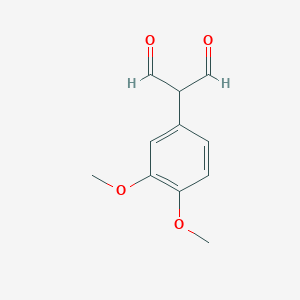

(3,4-Dimethoxyphenyl)malonaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C11H12O4 |

|---|---|

Molekulargewicht |

208.21 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)propanedial |

InChI |

InChI=1S/C11H12O4/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-7,9H,1-2H3 |

InChI-Schlüssel |

YOASSMXDNWKFTJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(C=O)C=O)OC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethoxyphenyl)malonaldehyde is an organic compound featuring a malonaldehyde moiety attached to a 3,4-dimethoxyphenyl group. It has a unique structure with potential applications in various scientific fields. The compound is characterized by the presence of two methoxy groups on the aromatic ring, with the chemical formula CHO.

Scientific Research Applications

This compound is used in organic synthesis as a building block to synthesize complex organic molecules. It is also used in medicinal chemistry because of its reactive aldehyde functional group and the electron-donating properties of the methoxy substituents.

Fluorescent Probes

- This compound is used in biochemical assays for detecting nucleic acids.

Reactivity

- This compound can react under specific conditions to yield significant products through radical species formation and bond transformations, which are essential in synthetic organic chemistry.

- The presence of both an aldehyde functional group and methoxy substitutions makes this compound particularly versatile in chemical reactivity and biological activity compared to its analogs.

- It participates in several chemical reactions that typically involve the formation of derivatives exhibiting enhanced biological activities due to their structural features, which allow for better binding interactions with biological targets.

Scientific Uses

- Interaction studies involving this compound help elucidate its reactivity with various biological molecules. Such studies are crucial for assessing the safety and efficacy of the compound in potential therapeutic contexts.

CNV Model

- Subretinal injection of malondialdehyde (MDA)-modified photoreceptor outer segments (POS) may generate a feasible choroidal neovascularization (CNV) mouse model that simulates the age-related macular degeneration (AMD) pathological process .

Structural Comparison

This compound shares structural similarities with several other compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Contains two methoxy groups on benzene | Primarily an aromatic aldehyde |

| Malonaldehyde | Simple dialdehyde | Lacks aromatic character |

| 2-Methyl-2-(3,4-dimethoxyphenyl)malonaldehyde | Contains a methyl group and dimethoxy substitution | Increased steric hindrance |

| 1-(3,4-Dimethoxyphenyl)-1-propanone | Ketone derivative of dimethoxyphenyl | Exhibits different reactivity compared to aldehydes |

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Reactivity and Bioactivity

Key Observations :

- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in compound 3e) increase lipophilicity compared to hydroxy groups (e.g., caffeic acid), reducing water solubility but enhancing membrane permeability .

- Dialdehydes vs. Monoaldehydes: The dialdehyde structure of this compound may confer higher reactivity in cyclization or crosslinking reactions compared to monoaldehydes like 3,4-Dimethylbenzaldehyde .

Table 2: Bioactivity Profiles of Selected Analogs

Key Findings :

- The 3,4-dimethoxy substitution in compound 3e correlates with superior enzyme inhibition (e.g., HIV-1 protease) compared to hydroxy-substituted analogs like caffeic acid .

- Non-toxicity in dimethoxy-substituted compounds (e.g., 3e) suggests a favorable safety profile for this compound in therapeutic contexts .

Key Insights :

- Synthesis : 3,4-Dimethoxy-substituted compounds often employ condensations (e.g., Claisen-Schmidt) or nucleophilic substitutions, as seen in compound 3e and 4-(Difluoromethoxy)-3-methoxybenzaldehyde .

- Lipophilicity : Methoxy groups increase LogP values compared to hydroxy or methyl substituents, impacting bioavailability and application scope (e.g., agrochemicals vs. pharmaceuticals) .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The oxidative cleavage of 1,3-diols using hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) , is a widely adopted method. For example, 2-(3,4-dimethoxyphenyl)-1,3-propanediol undergoes oxidation in ethyl acetate at reflux (80–90°C) for 12 hours to yield (3,4-dimethoxyphenyl)malonaldehyde. This method avoids hazardous cyanide intermediates and achieves yields up to 99% (Table 1).

Key Steps:

Advantages:

Condensation of Aryl Grignard Reagents with Formylating Agents

Methodology

This approach involves formylation of 3,4-dimethoxyphenyl Grignard reagents. For instance, 4-bromo-1,2-dimethoxybenzene reacts with magnesium in THF to form the Grignard intermediate, which is treated with N,N-dimethylformamide (DMF) at −5°C to 0°C. Acidic hydrolysis with HCl yields the aldehyde (Fig. 1).

Optimization Insights:

Yield and Limitations:

Hydrolysis of Cyanated Intermediates

Stepwise Synthesis

This method involves:

-

Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxypropionate is decarboxylated in aqueous KH₂PO₄ to form 3,4-dimethoxyphenylacetaldehyde.

-

Aldoxime Formation : Reaction with hydroxylamine hydrochloride in toluene/NaHCO₃.

-

Dehydration : Catalyzed by tetrabutylammonium bromide (TBAB) and KOH in dimethyl sulfoxide (DMSO), yielding the malonaldehyde.

Critical Parameters:

Performance Metrics:

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Oxidative Rearrangement | 99 | >99 | High | Cost of IBX reagent |

| Grignard Formylation | 70–85 | 95–98 | Moderate | Moisture sensitivity |

| Cyanated Hydrolysis | 76–85 | 98–99 | High | Multi-step complexity |

Industrial and Laboratory Applications

Case Studies:

Q & A

Q. What are the established synthetic pathways for (3,4-Dimethoxyphenyl)malonaldehyde, and what experimental conditions optimize yield?

A common method involves condensation reactions under acidic or basic catalysis. For example, derivatives of malonaldehyde are synthesized via nucleophilic substitution using methoxyphenol precursors and triazine intermediates (e.g., 2,4,6-trichlorotriazine) in anhydrous solvents like dichloromethane. Reaction temperatures are maintained between 0–5°C to control exothermicity, followed by gradual warming to room temperature. Purification via recrystallization (melting point range 178–181°C) ensures purity . Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent oxidation.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR Spectroscopy : H NMR identifies methoxy groups (δ 3.8–3.9 ppm) and aldehyde protons (δ 9.5–10.0 ppm). C NMR resolves carbonyl carbons (δ 190–200 ppm) and aromatic carbons (δ 110–150 ppm) .

- HPLC-MS : Reversed-phase HPLC with C18 columns and ESI-MS detects molecular ions ([M+H]) for purity assessment .

- IR Spectroscopy : Stretching vibrations for aldehydes (~1700 cm) and methoxy groups (~1250 cm) confirm functional groups .

Q. How should this compound be stored to ensure stability in research settings?

Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture and light, as the compound is prone to hydrolysis and photochemical oxidation. Periodic purity checks via TLC or HPLC are recommended .

Advanced Research Questions

Q. What computational approaches elucidate the reaction mechanisms of this compound formation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies. For example, the formation of 3,4-dimethoxybenzaldehyde derivatives from propene precursors involves either a concerted mechanism (single-step C–O bond cleavage and aldehyde formation) or a stepwise pathway (radical intermediates). Computational results are validated against kinetic isotope effects (KIEs) and experimental activation parameters .

Q. How can contradictions between experimental and computational data in mechanistic studies be resolved?

Discrepancies arise from approximations in computational models (e.g., solvent effects). Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations improve accuracy by incorporating solvation. Experimental validation via deuterium labeling or trapping reactive intermediates (e.g., using TEMPO for radicals) can reconcile differences. For instance, KIE studies distinguish between concerted and stepwise pathways by comparing ratios .

Q. What role does this compound play in synthesizing triazine-based pharmaceuticals?

The compound serves as a precursor in coupling reactions with aminobenzoates or cyanophenol derivatives to form triazine scaffolds. For example, nucleophilic substitution at the triazine C4 and C6 positions generates bioactive molecules with potential antimicrobial or anticancer properties. Reaction conditions (e.g., pH, solvent polarity) are tuned to favor mono- or di-substitution .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methoxy groups act as electron-donating substituents, enhancing aromatic ring reactivity toward electrophiles. Steric hindrance from the 3,4-dimethoxy arrangement directs regioselectivity in reactions (e.g., Suzuki couplings occur preferentially at the less hindered C5 position). Hammett plots correlate substituent effects with reaction rates .

Methodological Considerations

- Synthetic Optimization : Use DoE (Design of Experiments) to evaluate variables like temperature, catalyst loading, and solvent polarity.

- Data Validation : Cross-reference NMR assignments with computational chemical shift predictions (e.g., using ACD/Labs or MestReNova) .

- Mechanistic Probes : Isotopic labeling (O, H) and in-situ FTIR monitor reaction progress and intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.